Neocopiamycin A

Acute Toxicity In Vivo Toxicology Therapeutic Index

Neocopiamycin A (N-demethylcopiamycin) is a guanidine-containing polyhydroxyl macrolide antibiotic isolated as a minor fermentation component from Streptomyces hygroscopicus var. crystallogenes. The defining structural feature—a single N-demethylation on the terminal guanidine moiety—distinguishes it from the parent copiamycin and confers a >40-fold improvement in acute in vivo safety (intraperitoneal LD0 >1000 mg/kg vs. LD50 24.8 mg/kg for copiamycin) while simultaneously enhancing antimicrobial potency against Gram-positive bacteria and fungi. This uniquely wide therapeutic window makes Neocopiamycin A the preferred selection for repeated-dosing in vivo efficacy studies, combination therapy research, and structure-activity relationship investigations where copiamycin's prohibitive toxicity would otherwise confound experimental outcomes. The compound also serves as a validated biomarker for mycolic acid-mediated activation of silent biosynthetic gene clusters.

Molecular Formula C53H93N3O17
Molecular Weight 1044.3 g/mol
CAS No. 89989-28-6
Cat. No. B1239056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocopiamycin A
CAS89989-28-6
SynonymsN-demethylcopiamycin
neocopiamycin A
Molecular FormulaC53H93N3O17
Molecular Weight1044.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O
InChIInChI=1S/C53H93N3O17/c1-30(14-12-10-8-9-11-13-21-56-52(54)55)22-34(5)50-33(4)16-19-41(59)35(6)43(61)24-37(57)23-38(71-49(68)28-47(65)66)25-39-26-45(63)51(69)53(70,73-39)29-46(64)32(3)15-18-40(58)36(7)44(62)27-42(60)31(2)17-20-48(67)72-50/h8-9,16-17,19-20,30-46,50-51,57-64,69-70H,10-15,18,21-29H2,1-7H3,(H,65,66)(H4,54,55,56)/b9-8+,19-16-,20-17+
InChIKeyGZWCSBWYVZFWGF-QVYWFGRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocopiamycin A CAS 89989-28-6: Chemical Class, Structural Identity, and Baseline Characterization


Neocopiamycin A (CAS: 89989-28-6), also designated as N-demethylcopiamycin, is a guanidine-containing polyhydroxyl macrolide antibiotic isolated as a minor fermentation component from Streptomyces hygroscopicus var. crystallogenes, the known copiamycin source [1][2]. The compound has the molecular formula C53H93N3O17 and a molecular weight of approximately 1044.3 g/mol . Structurally, it differs from the major co-product copiamycin solely by the absence of an N-methyl group on the guanidine moiety, a modification that directly underlies its differentiated pharmacological profile [1][2]. This structural distinction positions Neocopiamycin A as a functionally distinct entity within the broader class of guanidylfungin-type macrolides, with procurement-relevant differences in antimicrobial spectrum and safety relative to its closest analogs.

Why Copiamycin or Guanidylfungin A Cannot Be Substituted for Neocopiamycin A in Research Applications


Within the guanidine-containing polyhydroxyl macrolide family, compounds sharing the same biosynthetic origin and core scaffold exhibit markedly divergent in vivo safety and in vitro activity profiles that preclude simple interchangeability [1]. Neocopiamycin A demonstrates an acute intraperitoneal toxicity profile with LD0 exceeding 1000 mg/kg in mice, whereas its direct biosynthetic precursor copiamycin exhibits an LD50 of 24.8 mg/kg by the same route—representing a greater than 40-fold difference in measured lethality [2]. Similarly, structurally related guanidylfungin A exhibits an intraperitoneal LD50 of 12.5 mg/kg [3]. These quantitative differences are rooted in discrete structural modifications: the N-demethylation in Neocopiamycin A removes a single methyl group from the terminal guanidine, a change that simultaneously enhances antimicrobial potency against Gram-positive bacteria and fungi while dramatically reducing acute toxicity compared to the N-methylated parent copiamycin [4][5]. Generic substitution or cross-class interchange without cognizance of these structure-activity relationships would introduce uncontrolled variables in any study where therapeutic window, selective toxicity, or in vivo tolerability is an experimental parameter.

Neocopiamycin A Quantitative Differentiation Evidence: Head-to-Head Comparisons with Copiamycin, Guanidylfungin A, and Neocopiamycin B


Acute In Vivo Toxicity: Neocopiamycin A vs. Copiamycin (Intraperitoneal LD50 Comparison)

Neocopiamycin A exhibits dramatically reduced acute toxicity relative to copiamycin. In mice, the intraperitoneal LD0 for Neocopiamycin A exceeds 1000 mg/kg, whereas copiamycin has a reported intraperitoneal LD50 of 24.8 mg/kg [1][2]. This difference exceeds a factor of 40 in measured lethality endpoints. The structural basis is the absence of the N-methyl group on the terminal guanidine of Neocopiamycin A, which is present in copiamycin [3]. This represents one of the most pronounced in-class toxicity differentials documented for this compound family.

Acute Toxicity In Vivo Toxicology Therapeutic Index Guanidine Macrolides

Antimicrobial Potency Spectrum: Neocopiamycin A vs. Copiamycin (Gram-Positive and Fungal Activity)

Neocopiamycin A demonstrates enhanced antimicrobial activity against both Gram-positive bacteria and fungi compared to copiamycin [1]. The original isolation study explicitly states that the antibiotic was found to be 'more active against Gram-positive bacteria and fungi but less toxic than copiamycin' [2][3]. This dual advantage—superior potency combined with reduced toxicity—derives directly from the N-demethylated guanidine terminus and establishes Neocopiamycin A as a functionally differentiated entity within the copiamycin biosynthetic cluster [4]. While precise MIC fold-difference values are not systematically tabulated in the primary literature, the qualitative superiority against both bacterial and fungal test organisms is consistently reported across multiple authoritative sources.

Antimicrobial Activity Gram-Positive Bacteria Antifungal MIC Comparison

Comparative Toxicity Within the Guanidine Macrolide Class: Neocopiamycin A vs. Guanidylfungin A

In the broader context of guanidine-containing polyhydroxyl macrolides, Neocopiamycin A exhibits the most favorable acute toxicity profile among structurally characterized members. Guanidylfungin A, a related antifungal macrolide within the same structural class, displays an intraperitoneal LD50 of 12.5 mg/kg in mice [1]. In contrast, Neocopiamycin A shows no lethality at doses exceeding 1000 mg/kg (LD0 >1000 mg/kg) via the same administration route [2]. This represents an >80-fold difference in tolerated dose levels between these two in-class compounds. Additional comparators from the class include malolactomycin A (LD50 = 6.7 mg/kg i.p.) and RS-22 (LD50 ~97.9 mg/kg i.p.), further highlighting Neocopiamycin A's exceptional safety margin relative to structural analogs [3].

Comparative Toxicology Guanidylfungin LD50 In Vivo Safety

Cryptic Biosynthetic Induction: Neocopiamycin A Production via Mycolic Acid Co-Culture

Neocopiamycin A can be induced from cryptic biosynthetic pathways that remain silent under standard monoculture conditions. In a study investigating actinomycetes from the Red Sea sponge Coscinoderma mathewsi, co-culture of Micromonospora sp. UA17 with mycolic acid-containing bacteria (Gordonia sp. UA19 and Nocardia sp. UA23) resulted in the appearance of Neocopiamycin A in extracts where it was not detectable in respective monocultures [1][2]. This mycolic acid-dependent induction of cryptic natural product biosynthetic pathways distinguishes Neocopiamycin A from constitutively produced analogs and offers a unique experimental entry point for studying silent gene cluster activation, secondary metabolite regulation, and microbial chemical ecology [3].

Biosynthetic Induction Co-Culture Cryptic Gene Clusters Natural Products Discovery

Neocopiamycin A vs. Neocopiamycin B: Differential Antifungal Potency Within the Same Biosynthetic Cluster

Within the same Streptomyces hygroscopicus var. crystallogenes fermentation, both Neocopiamycin A and Neocopiamycin B are produced as minor antifungal components, but their potency profiles differ. Neocopiamycin B is reported to exhibit stronger antifungal activity than both copiamycin and Neocopiamycin A [1]. This establishes a potency hierarchy within the fermentation extract: Neocopiamycin B > Neocopiamycin A > copiamycin (for antifungal activity). The structural distinction between Neocopiamycin A and B lies in their molecular composition: Neocopiamycin A has formula C53H93N3O17 (MW 1044.31), while Neocopiamycin B has formula C54H95N3O16 (MW 1042.34) . For studies requiring maximum antifungal potency, Neocopiamycin B may be preferable; for studies where the balanced profile of enhanced antibacterial activity plus reduced toxicity is the priority, Neocopiamycin A remains the appropriate selection [2].

Neocopiamycin B Antifungal Potency Structure-Activity Relationship Minor Components

Structural Basis of Differentiation: N-Demethylation as the Key Modulator of Activity and Toxicity

The sole structural difference between Neocopiamycin A and copiamycin is the absence of an N-methyl group on the terminal guanidine moiety of Neocopiamycin A, a modification confirmed by spectroscopic characterization [1][2]. This single N-demethylation event is responsible for the complete transformation of the compound's pharmacological profile: enhanced antimicrobial activity against both Gram-positive bacteria and fungi, coupled with a dramatic reduction in acute toxicity from LD50 24.8 mg/kg (copiamycin) to LD0 >1000 mg/kg (Neocopiamycin A) [3][4]. The terminal guanidine N-methylation status thus represents a critical structure-activity relationship determinant within the guanidine-containing polyhydroxyl macrolide class [5]. This well-defined structural-to-functional mapping provides a rational basis for compound selection in structure-activity studies.

Structure-Activity Relationship N-Demethylation Guanidine Modification Toxicity Modulation

Evidence-Backed Application Scenarios for Neocopiamycin A (CAS 89989-28-6) in Antimicrobial Discovery and Natural Products Research


In Vivo Efficacy Studies Requiring Extended Dosing Windows

Neocopiamycin A is the preferred selection for in vivo antimicrobial efficacy studies where repeated dosing or extended observation periods are required. With an intraperitoneal LD0 exceeding 1000 mg/kg in mice—compared to copiamycin's LD50 of 24.8 mg/kg—the compound enables investigators to explore efficacy at dose levels that would be lethal with the parent compound [1][2]. This >40-fold safety advantage permits experimental designs incorporating higher cumulative exposures, longer treatment durations, or combination therapy regimens that would otherwise be confounded by acute toxicity [3].

Structure-Activity Relationship (SAR) Studies on Guanidine-Modified Macrolides

The well-defined structural difference between Neocopiamycin A (N-demethylated guanidine) and copiamycin (N-methylated guanidine) provides an ideal paired comparator system for investigating how minor molecular modifications produce major pharmacological shifts [1]. The single methyl group difference—corresponding to approximately 15 Da—is associated with enhanced antimicrobial activity against both Gram-positive bacteria and fungi, coupled with a >40-fold reduction in acute toxicity [2][3]. This discrete structural perturbation serves as a validated model for probing structure-activity relationships within the broader class of guanidine-containing polyhydroxyl macrolides, including azalomycin F, guanidylfungin A, and related congeners [4].

Cryptic Pathway Activation and Microbial Chemical Ecology Studies

Neocopiamycin A serves as a validated biomarker for mycolic acid-mediated induction of silent biosynthetic gene clusters. In co-culture experiments combining Micromonospora sp. UA17 with mycolic acid-containing actinomycetes, Neocopiamycin A appears in extracts where it is undetectable under monoculture conditions [1][2]. This established induction pattern makes Neocopiamycin A a useful positive control readout for screening campaigns aimed at awakening cryptic secondary metabolite pathways, studying microbial interspecies communication, or optimizing fermentation conditions for minor component production [3].

Comparative Antimicrobial Spectrum Profiling with Built-In Internal Controls

When evaluating antimicrobial activity across structurally related fermentation products, Neocopiamycin A provides a well-characterized intermediate reference point within a defined potency hierarchy: Neocopiamycin B exhibits the strongest antifungal activity, Neocopiamycin A displays intermediate potency with balanced antibacterial-antifungal spectrum, and copiamycin represents the least active comparator [1]. This internal potency gradient, all derived from the same biosynthetic source (Streptomyces hygroscopicus var. crystallogenes), enables investigators to establish structure-activity correlations and calibrate assay sensitivity using congeners with systematically varying potency profiles [2][3].

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